Lipophilicity vs. Unsubstituted and Saturated Analogs
2-(4,5-Dimethylisoxazol-3-yl)acetic acid exhibits a computed LogP of 0.92, representing a measurable increase in lipophilicity compared to the unsubstituted 2-(isoxazol-3-yl)acetic acid (LogP ~0.10) and the fully saturated 2-(4,5-dihydro-5,5-dimethylisoxazol-3-yl)acetic acid (XLogP3-AA 0.4) [1]. This ~0.5–0.8 LogP unit difference places the target compound in a more favorable range for crossing biological membranes while retaining adequate aqueous solubility .
| Evidence Dimension | Computed Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 0.91854 (ALogP) / 0.92 (estimated) |
| Comparator Or Baseline | 2-(Isoxazol-3-yl)acetic acid: LogP ~0.10; 2-(4,5-Dihydro-5,5-dimethylisoxazol-3-yl)acetic acid: XLogP3-AA 0.4 |
| Quantified Difference | ΔLogP = +0.52 to +0.82 (target vs. saturated/unsubstituted comparators) |
| Conditions | Computed values based on standard chemical descriptor algorithms (XLogP3, ALogP). |
Why This Matters
In medicinal chemistry, a LogP increase of 0.5 units can correspond to a 3- to 5-fold increase in membrane permeability, directly impacting oral bioavailability and cell-based assay performance.
- [1] PubChem. (2019). 2-(4,5-Dihydro-5,5-dimethylisoxazol-3-yl)acetic acid (CID 138754899). XLogP3-AA: 0.4. View Source
